molecular formula C10H7N3O2 B1373340 7-Azido-4-methylcoumarin

7-Azido-4-methylcoumarin

Cat. No.: B1373340
M. Wt: 201.18 g/mol
InChI Key: HEKDKVLIMUWRRZ-UHFFFAOYSA-N
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Description

7-Azido-4-methylcoumarin is a fluorogenic probe primarily used for the detection of hydrogen sulfide. The compound is known for its high sensitivity and selectivity, making it an essential tool in various biochemical applications. The aromatic azide moiety in this compound is selectively reduced in the presence of hydrogen sulfide, producing the fluorescent 7-amino-4-methylcoumarin with a significant increase in fluorescence .

Preparation Methods

General Synthetic Strategy

The most common and efficient preparation method for 7-Azido-4-methylcoumarin is the diazotization of 7-amino-4-methylcoumarin followed by substitution with sodium azide . This method is favored for its high yield, stability of the azide product, and straightforward procedure.

Diazotization and Azide Substitution

  • Starting material: 7-amino-4-methylcoumarin (7-AMC)
  • Reagents: Sodium nitrite (NaNO2) for diazotization, hydrochloric acid (HCl) to generate the diazonium salt, and sodium azide (NaN3) for azide substitution.
  • Conditions: Typically carried out in aqueous acidic medium at low temperature (0–5°C) to stabilize the diazonium intermediate.
  • Outcome: The diazonium salt formed from 7-AMC is treated with sodium azide, resulting in the substitution of the diazonium group by an azide group, yielding this compound.

This method yields the product in high purity and excellent yield (~92%) , as reported in peer-reviewed synthetic protocols.

Step Reagents/Conditions Outcome/Yield
Diazotization NaNO2, HCl, 0–5°C Formation of diazonium salt
Azide substitution NaN3, aqueous medium This compound, 92% yield

Alternative Synthetic Approaches

Multi-step Synthesis via Azidomethoxylation

An alternative approach involves the synthesis of 7-azidomethoxy derivatives of coumarins, which can be related structurally to this compound. This method uses:

  • Pechmann condensation to form hydroxycoumarins,
  • Introduction of azidomethyl protecting groups at the 7-position,
  • Hydrolysis to yield the azido-substituted coumarin acids.

This route is more complex, involving multiple steps including sulfuryl chloride treatment and nucleophilic substitution to install the azidomethyl group, but it provides access to structurally related azido coumarins with controlled substitution patterns.

Step Reaction Details Notes
Pechmann condensation Dimethyl acetylsuccinate + resorcinol derivative Forms 7-hydroxycoumarin
Azidomethyl installation Bromomethyl 4-chlorophenyl sulfide, sulfuryl chloride, sodium azide Multi-step azidomethylation
Hydrolysis Lithium hydroxide Yields azidomethoxy coumarins

This method is more suitable for specialized derivatives and probes rather than straightforward this compound synthesis.

Research Findings on Preparation Efficiency and Applications

  • The diazotization/azide substitution method is widely used due to its high yield (up to 92%) and reproducibility .
  • The azide functionality introduced is key for bioorthogonal chemistry applications, such as Staudinger ligation and click chemistry, enabling fluorescent probe development.
  • This compound serves as a fluorescent probe precursor , with the azide group being selectively reduced to the amino group in the presence of hydrogen sulfide (H2S), resulting in fluorescence activation.
  • The product's purity and stability are critical for its use in biological assays and fluorescence detection, and the diazotization method ensures these qualities.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Diazotization / Azide Substitution 7-Amino-4-methylcoumarin NaNO2, HCl, NaN3, 0–5°C 92 High yield, straightforward, stable product
Multi-step Azidomethoxylation Resorcinol derivatives Pechmann condensation, sulfuryl chloride, NaN3, LiOH Moderate Complex, for specialized derivatives

Practical Considerations

  • Temperature control is critical during diazotization to prevent decomposition of the diazonium intermediate.
  • The aqueous acidic medium facilitates diazonium salt formation and subsequent azide substitution.
  • Post-reaction purification typically involves recrystallization or chromatographic techniques to ensure high purity.
  • The azide product should be handled with care due to potential azide toxicity and explosiveness in concentrated forms.

Chemical Reactions Analysis

Reduction by Hydrogen Sulfide (H₂S)

AzMC selectively reacts with H₂S via azide-to-amine reduction, forming fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is central to its role as a fluorogenic probe:

PropertyAzMCAMC (Product)
λ<sub>ex</sub>/λ<sub>em</sub>340/445 nm 365/450 nm
Detection Limit (H₂S)200 nM – 100 μM
Selectivity>10-fold over RNS/ROS

Mechanistically, H₂S reduces the aromatic azide group to an amine, enhancing fluorescence by ~62-fold in vitro . The reaction exhibits linear kinetics in physiological buffers (pH 7.4) and is unaffected by biological thiols (<25 mM) like cysteine or glutathione .

Representative Product

  • 7-[4-(Dimethylamino)phenyl]-1H-1,2,3-triazol-1-yl-4-methylcoumarin (2c)

    • Synthesis: AzMC + 4-ethynyl-N,N-dimethylaniline → 15% yield .

    • NMR Data: δ 9.25 (s, 1H), 7.76 (d, 2H), 2.97 (s, 6H) .

Photoaffinity Labeling

AzMC serves as a photoactive probe for substrate-binding sites in enzymes:

Human Sulfotransferase 1A1 (SULT1A1)

  • Binding Affinity: Competitive inhibition of 4-methylumbelliferone sulfation (K<sub>i</sub> = 0.47 ± 0.05 mM) .

  • Photolabeling Efficiency:

    • UV irradiation (λ = 365 nm) induces covalent binding to SULT1A1.

    • Labeling is blocked by substrate competition (e.g., 2-naphthol), confirming site specificity .

Radiation-Induced Reduction

X-ray irradiation triggers AzMC → AMC conversion in biological systems:

Irradiation Dose (Gy)AMC Yield (%)Fluorescence Increase (vs. Control)
6121.5×
36484.1×
60926.3×

This reaction enables spatially controlled prodrug activation in cancer cells .

Enzymatic Reactions

AzMC monitors enzymatic H₂S production and enzyme activity:

Cystathionine β-Synthase (CBS) Assays

  • Mechanism: CBS converts cystathionine to H₂S, reducing AzMC to AMC .

  • Applications:

    • High-throughput screening for CBS inhibitors/activators .

    • Detection limit: 0.1–10 U/mL CBS activity .

Synthetic Pathways

AzMC is synthesized from 7-amino-4-methylcoumarin (7-AMC) via diazotization-azidation:

Method A (TMSN<sub>3</sub> Route)

  • Diazotization of 7-AMC with tert-butyl nitrite (t-BuONO).

  • Azidation with TMSN<sub>3</sub> → 92% yield .

Method B (NaN<sub>3</sub> Route)

  • Diazotization followed by tosylation.

  • Nucleophilic substitution with NaN<sub>3</sub> → 85% yield .

Scientific Research Applications

Fluorescent Probe for Hydrogen Sulfide Detection

One of the most significant applications of AzMC is its use as a selective fluorescent probe for H₂S. The compound exhibits a remarkable ability to detect H₂S with high sensitivity and specificity, making it invaluable in biochemical assays.

  • Mechanism of Action : Upon exposure to H₂S, the azide group of AzMC undergoes reduction to form 7-amino-4-methylcoumarin (AMC), which is fluorescent. This transformation leads to an increase in fluorescence intensity, allowing for the quantification of H₂S levels in various biological samples .
  • Detection Range : AzMC has been shown to provide a linear detection range for H₂S from 200 nM to 100 µM, demonstrating its utility in both in vitro and cellular environments .

Monitoring Enzymatic Activity

AzMC serves as a valuable tool for monitoring the activity of enzymes such as cystathionine β-synthase (CBS) . CBS plays a crucial role in sulfur metabolism, and its dysfunction is linked to various pathological conditions.

  • High-Throughput Screening : The compound can be utilized in high-throughput screening assays to identify potential inhibitors or activators of CBS, aiding drug discovery efforts aimed at treating diseases associated with altered sulfur metabolism .
  • Photoaffinity Labeling : AzMC has also been employed as a photoaffinity labeling probe to investigate substrate binding sites on enzymes like human phenol sulfotransferase (SULT1A1). This application enhances our understanding of enzyme-substrate interactions and can lead to the development of more effective therapeutics .

Cellular Imaging Applications

The fluorescent properties of AzMC make it suitable for cellular imaging , particularly for visualizing H₂S levels within living cells.

  • Lysosomal Imaging : Recent studies have demonstrated that AzMC can be used to image lysosomal hydrogen sulfide in living cells, providing insights into cellular redox states and signaling pathways .
  • Genetic Sequence Detection : In addition to H₂S detection, derivatives of coumarins like AzMC have been explored for their ability to detect nucleic acids within prokaryotic and mammalian cells. This application leverages the compound's fluorescence properties for real-time monitoring of genetic sequences .

Potential Therapeutic Applications

The role of AzMC in drug development is promising due to its specificity and sensitivity.

  • Therapeutic Development : By identifying compounds that modulate CBS activity using AzMC as a probe, researchers can develop new therapeutic strategies for conditions associated with dysregulated sulfur metabolism, such as cardiovascular diseases and neurodegenerative disorders .

Summary Table of Applications

Application AreaDescription
Fluorescent ProbeDetects hydrogen sulfide (H₂S) with high sensitivity; fluorescence increases upon reaction with H₂S.
Enzymatic Activity MonitoringMonitors cystathionine β-synthase (CBS) activity; useful in drug discovery and high-throughput screening.
Cellular ImagingVisualizes H₂S levels in living cells; applicable in lysosomal imaging and genetic sequence detection.
Therapeutic DevelopmentAids in developing compounds targeting CBS; potential treatments for diseases related to sulfur metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-7-azidocoumarin
  • 7-Azido-4-methyl-2H-1-benzopyran-2-one
  • 7-Azido-4-methyl-2H-chromen-2-one

Uniqueness

7-Azido-4-methylcoumarin stands out due to its high sensitivity and selectivity for hydrogen sulfide detection. Its ability to produce a significant increase in fluorescence upon reduction makes it a valuable tool in various scientific applications .

Biological Activity

7-Azido-4-methylcoumarin (AzMC) is a compound that has garnered significant attention in biochemical research due to its unique biological activities, particularly as a fluorogenic probe and its role in enzyme assays. This article delves into the various aspects of its biological activity, including its mechanisms of action, applications in enzyme monitoring, and potential therapeutic implications.

This compound is characterized by its azide group, which allows it to function as a selective probe for detecting hydrogen sulfide (H2S). Upon reaction with H2S, the azide moiety is reduced to an amine, resulting in the formation of 7-amino-4-methylcoumarin (AMC), which exhibits increased fluorescence. This reaction can be monitored using fluorescence spectroscopy, making AzMC a valuable tool for studying H2S levels in biological systems .

Fluorescence Properties:

  • Excitation Maximum (λex\lambda_{ex}) : 365 nm
  • Emission Maximum (λem\lambda_{em}) : 450 nm

Applications in Enzyme Monitoring

AzMC has been utilized extensively to monitor the activity of pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as cystathionine β-synthase (CBS). CBS plays a crucial role in the transsulfuration pathway, which is vital for maintaining cellular H2S levels and regulating various physiological processes. The ability of AzMC to selectively react with H2S makes it an effective assay for evaluating CBS activity .

Table 1: Summary of AzMC Applications

ApplicationDescription
H2S Detection Highly sensitive probe for measuring H2S levels in biological samples.
Enzyme Activity Monitoring Assesses activity of PLP-dependent enzymes like CBS and cystathionine γ-lyase.
Photoaffinity Labeling Labels substrate binding sites in enzymes such as human sulfotransferase 1A1.

Case Studies and Research Findings

  • H2S Detection and CBS Activity
    • A study demonstrated that AzMC could effectively quantify H2S production in various biological contexts, providing insights into metabolic pathways involving sulfur compounds. The fluorescence increase was directly proportional to the concentration of H2S, allowing for precise measurements of enzyme activity .
  • Cytotoxicity Studies
    • In vitro studies involving derivatives of AzMC have shown promising antitumor activity against several cancer cell lines, including MCF-7 (breast carcinoma) and HCT116 (colon carcinoma). The compounds exhibited IC50 values ranging from 0.3 to 32 μM, indicating moderate to high cytotoxic effects against these cell lines .
  • Structure-Activity Relationship (SAR) Analysis
    • Research has indicated that modifications to the AzMC structure can significantly influence its biological activity. For instance, certain halogenated derivatives displayed enhanced inhibitory effects on CBS compared to the parent compound, suggesting potential avenues for drug development targeting related metabolic pathways .

Q & A

Basic Research Questions

Q. What is the mechanism of H₂S detection using 7-Azido-4-methylcoumarin?

this compound acts as a fluorogenic probe for hydrogen sulfide (H₂S) through selective reduction of its aromatic azide group to 7-amino-4-methylcoumarin (AMC). This reaction releases nitrogen gas and generates fluorescence (λex = 340–365 nm, λem = 445–450 nm) . The probe exhibits high selectivity for H₂S over reactive oxygen/nitrogen species and thiols, making it suitable for biochemical and cellular assays.

Q. How should stock solutions be prepared to ensure optimal solubility and stability?

  • Solubility : Dissolve in DMSO at 50 mg/mL (248.53 mM) with sonication (30–60 min) and heating to 37°C if necessary .
  • Storage : Aliquot into small volumes and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .
  • Working concentrations : Dilute in buffer (e.g., PBS or MES) to 10–50 µM for cellular assays .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use gloves, lab coats, and eye protection.
  • Emergency response : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid inducing vomiting if ingested .
  • Waste disposal : Follow institutional guidelines for azide-containing compounds due to potential explosivity under high friction or heat .

Advanced Research Questions

Q. How can this compound be used to monitor PLP-dependent enzyme activity (e.g., CBS, CGL)?

  • Experimental design : Incubate the probe (10–50 µM) with enzyme lysates or purified proteins in HEPES buffer (pH 7.4) at 37°C. Monitor fluorescence intensity over time (λexem = 365/450 nm) to quantify H₂S production .
  • Controls : Include inhibitors (e.g., PAG for CBS/CGL) or scavengers (e.g., hypotaurine) to validate specificity .
  • Data analysis : Normalize fluorescence to protein concentration and compare with kinetic models .

Q. How can researchers resolve discrepancies in photochemical behavior between 7-azido and 6-azidocoumarins?

  • Key difference : The position of the azide group relative to the carbonyl moiety dictates reactivity. This compound produces 7-amino-4-methylcoumarin upon photolysis, whereas 6-azidocoumarin forms two amine isomers .
  • Methodological adjustments : Use controlled light exposure (e.g., 405 nm laser for confocal microscopy) and validate products via HPLC or mass spectrometry .

Q. What are best practices for in vivo H₂S detection in plant or mammalian systems?

  • Plant guard cells : Pre-incubate epidermal strips in opening buffer (10 mM MES, pH 6.15) with 10 µM probe for 40 min, followed by ABA treatment. Image fluorescence using confocal microscopy (λex = 405 nm, λem = 454–500 nm) and quantify with ImageJ .
  • Mammalian tissues : Incubate cardiac tissue with 50 µM probe in PBS for 30 min, wash, and image with fluorescence microscopy. Correlate intensity with H₂S levels using calibration curves .

Q. How can cytotoxicity of this compound derivatives be evaluated in antitumor studies?

  • Synthesis : Couple the probe with aromatic alkynes via click chemistry to generate 1,2,3-triazolyl-coumarin hybrids .
  • Assays : Test compounds on cancer cell lines (e.g., HeLa, MCF-7) using MTT or apoptosis assays. Include AMC as a negative control to isolate triazole effects .

Properties

IUPAC Name

7-azido-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKDKVLIMUWRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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